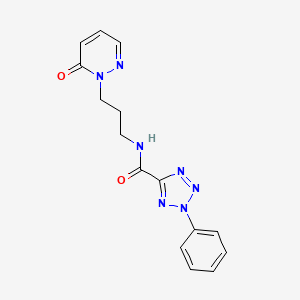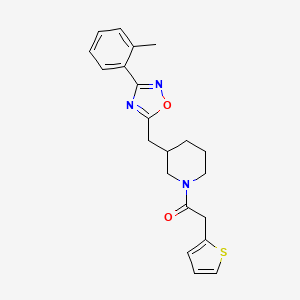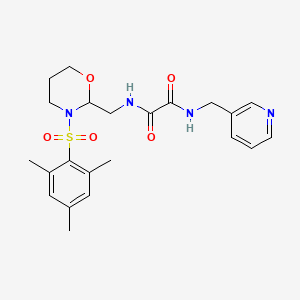![molecular formula C12H18N2O B2478798 1-[(2-Aminophenyl)methyl]piperidin-4-ol CAS No. 438192-12-2](/img/structure/B2478798.png)
1-[(2-Aminophenyl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Aminophenyl)methyl]piperidin-4-ol” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “1-[(2-Aminophenyl)methyl]piperidin-4-ol” is 1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-[(2-Aminophenyl)methyl]piperidin-4-ol” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug development due to their diverse pharmacological activities. 1-[(2-Aminophenyl)methyl]piperidin-4-ol can serve as a scaffold for designing novel drugs. Researchers explore its modification to enhance bioavailability, selectivity, and efficacy. Potential applications include targeting specific receptors (e.g., GPCRs), enzyme inhibition, and antiviral agents .
Antioxidant Properties
The compound’s piperidine moiety contributes to its antioxidant activity. By scavenging free radicals, it may protect cells from oxidative stress. Researchers investigate its potential as a natural antioxidant or as an ingredient in functional foods and supplements .
Spiropiperidines and Spiro Compounds
Spiropiperidines, a class of piperidine derivatives, have unique structural features. Researchers explore their use in synthetic chemistry, material science, and catalysis1-[(2-Aminophenyl)methyl]piperidin-4-ol derivatives could find applications in these areas .
Neuropharmacology
Given the central nervous system’s sensitivity to piperidine-based compounds, researchers study their effects on neurotransmitter systems. 1-[(2-Aminophenyl)methyl]piperidin-4-ol may modulate receptors (e.g., dopamine, serotonin) and influence neuronal function. Investigations include potential neuroprotective effects and treatment of neurological disorders .
Chemical Biology and Probes
Researchers utilize piperidines as chemical probes to study biological processes. By attaching fluorescent or affinity tags to 1-[(2-Aminophenyl)methyl]piperidin-4-ol , they can visualize cellular targets, protein interactions, and enzymatic activity. Such probes aid in drug discovery and understanding cellular pathways .
Synthetic Methodology
Efficient synthetic routes to piperidines are crucial. Researchers explore novel methods for constructing substituted piperidines, including cyclization, annulation, and multicomponent reactions1-[(2-Aminophenyl)methyl]piperidin-4-ol serves as a valuable substrate for developing cost-effective and scalable synthetic approaches .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[(2-aminophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQACRYGRXVOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminophenyl)methyl]piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)
![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)



![3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2478727.png)



![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)
